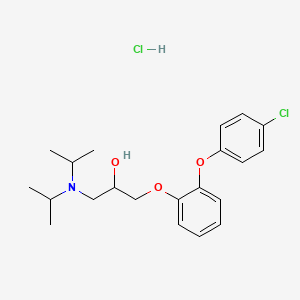
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy groups and a diisopropylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-chloro-3-(4-chlorophenoxy)-2-propanol . This intermediate is then reacted with diisopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The chlorophenoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol
- 1,3-bis(4-chlorophenoxy)-2-propanol
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
Uniqueness
2-Propanol, 1-(o-(4-chlorophenoxy)phenoxy)-3-diisopropylamino-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
26321-25-5 |
|---|---|
Molecular Formula |
C21H29Cl2NO3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[2-(4-chlorophenoxy)phenoxy]-3-[di(propan-2-yl)amino]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C21H28ClNO3.ClH/c1-15(2)23(16(3)4)13-18(24)14-25-20-7-5-6-8-21(20)26-19-11-9-17(22)10-12-19;/h5-12,15-16,18,24H,13-14H2,1-4H3;1H |
InChI Key |
CIIJCPXBUMSMMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC=C1OC2=CC=C(C=C2)Cl)O)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


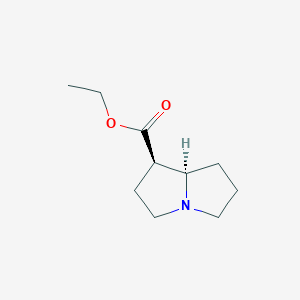
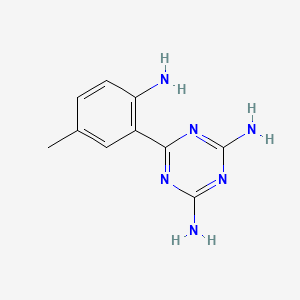

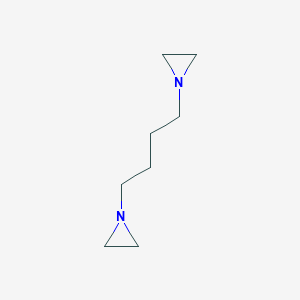
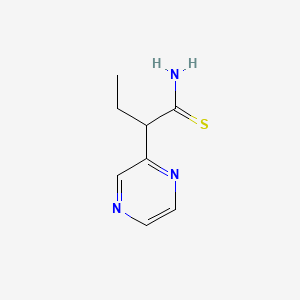
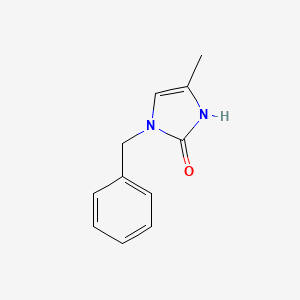
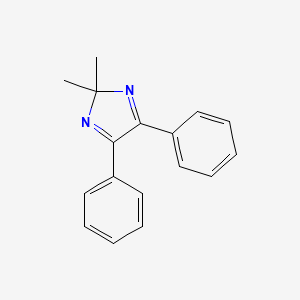
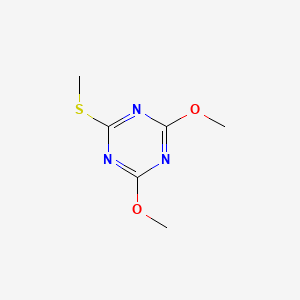
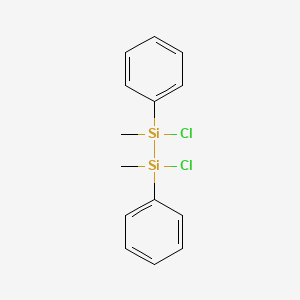

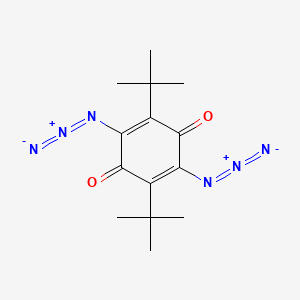
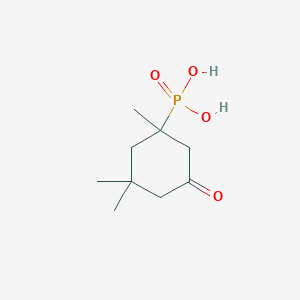
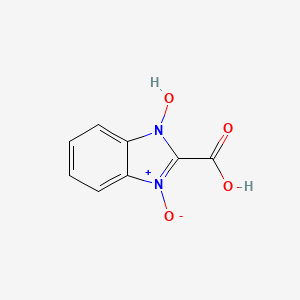
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
